An In-depth Technical Guide to Methyl Diazoacetate
An In-depth Technical Guide to Methyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl diazoacetate (CAS No. 6832-16-2) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a precursor to methyl carbene.[1] This functionality allows for its application in a wide array of chemical transformations, including cyclopropanations, X-H bond insertions, and 1,3-dipolar cycloadditions.[1][2] Its utility is particularly noted in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.[1] However, its application requires careful handling due to its toxic and potentially explosive nature.[2][3] This guide provides a comprehensive overview of the properties, synthesis, and key applications of methyl diazoacetate, complete with detailed experimental protocols and mechanistic diagrams to facilitate its effective and safe use in a research setting.
Chemical and Physical Properties
Methyl diazoacetate is a yellow liquid at room temperature and is known for its sensitivity to light and heat.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 6832-16-2 | [4] |
| Molecular Formula | C₃H₄N₂O₂ | [4] |
| Molecular Weight | 100.08 g/mol | [4] |
| Boiling Point | 39-43 °C at 10 mmHg | [2] |
| Solubility | Soluble in diethyl ether, dichloromethane (B109758), chloroform, benzene | [2] |
| Appearance | Yellow liquid | [1] |
Spectroscopic Data
The structural identity of methyl diazoacetate can be confirmed by various spectroscopic methods. The expected spectral characteristics are summarized below.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | A singlet corresponding to the methoxy (B1213986) (O-CH₃) protons and a singlet for the diazo (CH-N₂) proton. |
| ¹³C NMR | Resonances for the methoxy carbon, the diazo carbon, and the carbonyl carbon. |
| IR Spectroscopy | A strong absorption band characteristic of the diazo group (N≡N stretching), typically around 2100 cm⁻¹, and a strong band for the carbonyl group (C=O stretching) of the ester. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed. A common fragmentation pattern involves the loss of a nitrogen molecule (N₂), resulting in a prominent [M-28]⁺ peak.[5] Other fragments may include the loss of the methoxy group ([M-31]⁺) or the entire carbomethoxy group ([M-59]⁺). |
Safety and Handling
Methyl diazoacetate is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[2]
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Toxicity : It is toxic if inhaled, ingested, or absorbed through the skin.[1]
-
Explosivity : As a diazo compound, it is thermally unstable and can decompose violently or detonate upon rapid heating (temperatures should not exceed 50 °C), shock, or exposure to strong acids.[1][2][3]
-
Storage : It should be stored in a cool, dark place, and used as soon as possible after preparation.[3]
Synthesis of Methyl Diazoacetate
Methyl diazoacetate is commonly synthesized by the diazotization of methyl glycinate (B8599266) hydrochloride.[2]
Experimental Protocol: Synthesis of Methyl Diazoacetate
Materials:
-
Methyl glycinate hydrochloride
-
Sodium nitrite (B80452) (NaNO₂)
-
5% aqueous solution of sulfuric acid (H₂SO₄)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
5% aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
-
In a four-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of methyl glycinate hydrochloride in water is mixed with methylene chloride.
-
The flask is cooled to -5 °C in an ice-salt bath.
-
An ice-cold aqueous solution of sodium nitrite is added to the stirred mixture.
-
The temperature is further lowered, and a 5% aqueous solution of sulfuric acid is added dropwise from the dropping funnel, maintaining the temperature below 0 °C.
-
After the addition is complete, the reaction mixture is stirred for a short period.
-
The mixture is then transferred to a pre-chilled separatory funnel. The organic (methylene chloride) layer, which is yellow-green, is separated.
-
The aqueous layer is extracted with an additional portion of methylene chloride.
-
The combined organic layers are washed with cold 5% sodium bicarbonate solution until the washings are no longer acidic, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The drying agent is removed by filtration.
-
The solvent is removed under reduced pressure, ensuring the temperature of the water bath does not exceed 35 °C.[3] The resulting yellow oil is methyl diazoacetate. Due to its instability, it is often used immediately in subsequent reactions without further purification.
Caption: Synthesis of Methyl Diazoacetate via Diazotization.
Key Reactions and Mechanisms
Methyl diazoacetate is a precursor to a metal carbene intermediate, which is central to its reactivity.
Metal-Catalyzed Cyclopropanation
One of the most important applications of methyl diazoacetate is the cyclopropanation of alkenes, typically catalyzed by rhodium(II) or copper(I) complexes.[1][2]
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene (B11656) Materials:
-
Styrene
-
Methyl diazoacetate
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Dichloromethane (CH₂Cl₂)
Procedure: [7]
-
To a solution of styrene and a catalytic amount of dirhodium tetraacetate in dichloromethane at room temperature, a solution of methyl diazoacetate in dichloromethane is added dropwise over a period of time.
-
The reaction mixture is stirred at room temperature until the disappearance of the diazo compound is observed (e.g., by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding methyl 2-phenylcyclopropane-1-carboxylate.
Caption: Rhodium-Catalyzed Cyclopropanation Mechanism.
X-H Insertion Reactions
Methyl diazoacetate can undergo insertion reactions into various X-H bonds (where X = O, N, S), which are also commonly catalyzed by rhodium or copper complexes.[1][2] The insertion into an O-H bond of an alcohol, for instance, yields an α-alkoxy ester.
Experimental Protocol: Copper-Catalyzed O-H Insertion into Ethanol Materials:
-
Ethanol
-
Methyl diazoacetate
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Chiral ligand (e.g., a bisazaferrocene derivative for asymmetric synthesis)
-
Dichloromethane (CH₂Cl₂)
Procedure: [8]
-
In a reaction vessel, the copper catalyst and the chiral ligand are dissolved in dichloromethane.
-
Ethanol is added to the catalyst solution.
-
A solution of methyl diazoacetate in dichloromethane is added slowly to the reaction mixture at a controlled temperature (e.g., room temperature or below).
-
The reaction is monitored for completion.
-
Upon completion, the reaction mixture is concentrated, and the product, methyl 2-ethoxyacetate, is isolated and purified by column chromatography.
Caption: Copper-Catalyzed O-H Insertion Mechanism.
1,3-Dipolar Cycloaddition
In the absence of a metal catalyst, methyl diazoacetate can act as a 1,3-dipole and react with various dipolarophiles, such as electron-deficient alkenes, in a [3+2] cycloaddition to form pyrazoline derivatives.[2][9]
Experimental Protocol: 1,3-Dipolar Cycloaddition with Methyl Acrylate (B77674) Materials:
-
Methyl diazoacetate
-
Methyl acrylate
Procedure: [9]
-
Methyl diazoacetate is mixed with an excess of methyl acrylate.
-
The reaction mixture is stirred at room temperature or gently heated.
-
The progress of the reaction is monitored by ¹H NMR spectroscopy.
-
Upon completion, the excess methyl acrylate is removed under reduced pressure.
-
The resulting pyrazoline product can be purified by distillation or chromatography.
Caption: 1,3-Dipolar Cycloaddition of Methyl Diazoacetate.
Conclusion
Methyl diazoacetate is a powerful reagent for the synthesis of a variety of organic compounds. Its ability to generate a carbene intermediate under mild conditions makes it an invaluable tool for constructing cyclopropanes and for forming new carbon-heteroatom bonds through insertion reactions. Furthermore, its reactivity as a 1,3-dipole provides access to heterocyclic structures. While its hazardous nature necessitates careful handling, a thorough understanding of its properties and reaction protocols allows for its safe and effective application in synthetic organic chemistry.
References
- 1. rameshrasappan.com [rameshrasappan.com]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Diazonio-1-methoxyethen-1-olate | C3H4N2O2 | CID 53436957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. US2490714A - Preparation of diazoacetic esters - Google Patents [patents.google.com]
- 7. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
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